molecular formula C12H18 B1214297 1,2-Diisopropylbenzene CAS No. 25321-09-9

1,2-Diisopropylbenzene

Cat. No.: B1214297
CAS No.: 25321-09-9
M. Wt: 162.27 g/mol
InChI Key: OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Description

1,2-Diisopropylbenzene is an organic compound with the chemical formula C12H18. It is one of the three isomers of diisopropylbenzene, the others being 1,3-diisopropylbenzene and 1,4-diisopropylbenzene. This compound is characterized by the presence of two isopropyl groups attached to the benzene ring at the 1 and 2 positions. It is a colorless liquid that is immiscible in water and has a boiling point of approximately 205°C .

Biochemical Analysis

Biochemical Properties

1,2-Diisopropylbenzene plays a role in biochemical reactions primarily as a solvent and a diluent. It interacts with various enzymes, proteins, and other biomolecules due to its hydrophobic nature. The compound can influence the activity of enzymes by altering the microenvironment around the active site, potentially leading to changes in enzyme kinetics. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances .

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. This can lead to alterations in signal transduction pathways and changes in the expression of genes involved in stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to hydrophobic pockets in proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its hydrophobic properties. It can diffuse through cell membranes and accumulate in lipid-rich areas, such as adipose tissue and cell membranes. The compound may also interact with transport proteins that facilitate its movement across cellular compartments. Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments, such as the endoplasmic reticulum and cell membranes. This localization can affect its activity and function, as the compound can interact with membrane-bound enzymes and receptors. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .

Preparation Methods

1,2-Diisopropylbenzene is typically synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is catalyzed by Lewis acids such as aluminum trichloride. The general reaction scheme is as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]

In industrial settings, the production process involves the following steps:

    Raw Material Preparation: Benzene is dried to remove water, and propylene is purified to eliminate impurities.

    Alkylation Reaction: The dried benzene and purified propylene are mixed in a specific ratio, and a catalyst is added to facilitate the alkylation reaction. The reaction temperature and pressure are controlled to ensure optimal conditions.

    Separation and Purification: The reaction products are separated by distillation to obtain crude this compound. Further purification is achieved through additional distillation steps to remove impurities.

    Post-Treatment: The purified this compound undergoes decolorization and dehydration to ensure high quality and purity.

Chemical Reactions Analysis

1,2-Diisopropylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization.

    Reduction: Reduction reactions can convert it into different isopropyl-substituted derivatives.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, bromination, and acetylation can occur on the benzene ring.

Common reagents and conditions used in these reactions include:

Scientific Research Applications

1,2-Diisopropylbenzene is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a precursor for the synthesis of other organic compounds, including dihydroxylbenzene derivatives.

    Pharmaceutical Development: It is used in the development of pharmaceutical intermediates and active ingredients.

    Polymerization: The hydroperoxides formed from its oxidation are used as radical initiators in polymerization processes.

    Material Science: It is employed in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1,2-Diisopropylbenzene can be compared with its isomers and other similar compounds:

    1,3-Diisopropylbenzene: This isomer has the isopropyl groups attached at the 1 and 3 positions. It is mainly used as a precursor for dihydroxylbenzene derivatives.

    1,4-Diisopropylbenzene: This isomer has the isopropyl groups attached at the 1 and 4 positions. It is also used as a precursor for dihydroxylbenzene derivatives.

    Propofol: A compound structurally similar to 1,3-diisopropylbenzene with a hydroxyl group at position 2.

This compound is unique due to its specific substitution pattern, which affects its chemical reactivity and applications in various fields.

Properties

IUPAC Name

1,2-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3
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InChI Key

OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1C(C)C
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Molecular Formula

C12 H18, C12H18
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DSSTOX Substance ID

DTXSID30860336
Record name Benzene, 1,2-bis(1-methylethyl)-
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Molecular Weight

162.27 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C
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Flash Point

77 °C, 170 °F (Open cup), 77 °C o.c.
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Solubility

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor
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Density

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.25 to 0.39 mm Hg at 25 °C
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Color/Form

Clear, colorless liquid

CAS No.

577-55-9, 25321-09-9
Record name 1,2-Bis(1-methylethyl)benzene
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Melting Point

-57 °C
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Synthesis routes and methods I

Procedure details

12 g (0.1 mol) cumene and 10 g (0.05 mol) triisopropylbenzene are dissolved in 150 ml of anhydrous hydrogen fluoride at a temperature between -20° and 0°. While stirring the reaction mixture at this temperature, it is saturated with boron trifluoride and stirring is continued for two hours. After workup, as in Example 5, 36% diisopropylbenzene was obtained, comprised of 99.2% of the meta and 0.8% of the para isomer.
Quantity
12 g
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10 g
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150 mL
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Yield
36%

Synthesis routes and methods II

Procedure details

12 g (0.1 mol) cumene is dissolved in 150 ml anhydrous hydrogen fluoride and while keeping the stirred solution at -20° C. to 0° C., 0.05 mol of propylene is introduced and stirring continued for 15 min. The reaction mixture is then saturated with boron trifluoride and stirring continued for another 15 min. After workup, 41% diisopropylbenzene was obtained, comprised of 99.6% of meta and 0.4% para isomer, together with about 15% 1,3,5-triisopropylbenzene, which can be recycled under conditions of Example 6 to produce more meta-diisopropylbenzene.
Quantity
12 g
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150 mL
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Yield
41%

Synthesis routes and methods III

Procedure details

contacting a relatively dry benzene recycle stream and a diisopropyl benzene stream with a transalkylation catalyst in a transalkylation reaction zone at transalkylation conditions including a water concentration of less than 50 wppm to provide a transalkylation zone effluent comprising benzene, cumene, and diisopropyl benzene;
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diisopropylbenzene
Reactant of Route 2
Reactant of Route 2
1,2-Diisopropylbenzene
Reactant of Route 3
1,2-Diisopropylbenzene
Reactant of Route 4
Reactant of Route 4
1,2-Diisopropylbenzene
Reactant of Route 5
Reactant of Route 5
1,2-Diisopropylbenzene
Reactant of Route 6
Reactant of Route 6
1,2-Diisopropylbenzene
Customer
Q & A

Q1: Why is the enthalpy of formation of 1,2-diisopropylbenzene important, and how does it compare to other similar molecules?

A1: The enthalpy of formation is a crucial thermodynamic property that helps us understand the stability and reactivity of a molecule. [] The gas-phase enthalpy of formation for this compound was computationally determined to be -68.7 kJ mol-1 with an estimated error bar of ±4 kJ mol-1. [] This value aligns well with predictions made using the extended Laidler bond additivity (ELBA) method, which suggests that interactions between the two ortho isopropyl groups in this compound are comparable in magnitude to those between two methyl groups. [] This information is valuable for predicting the behavior of this compound in various chemical reactions and processes.

Q2: How is this compound used in industrial chemical synthesis?

A2: this compound is a key intermediate in the production of hydroquinone. [] In this industrial process, benzene reacts with propene to form 1,4-diisopropylbenzene, which can then be further reacted to yield hydroquinone. [] Hydroquinone is a valuable chemical with applications in various industries, including photography, cosmetics, and polymer production.

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